molecular formula C36H38N4O5S B2992719 N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441046-23-7

N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No.: B2992719
CAS No.: 441046-23-7
M. Wt: 638.78
InChI Key: WVYQLMSVLIFUFK-UHFFFAOYSA-N
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Description

N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C36H38N4O5S and its molecular weight is 638.78. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-3-[(3,5-dimethoxybenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O5S/c1-44-29-16-27(17-30(19-29)45-2)36(43)38-31-18-26(35(42)37-13-14-46-23-24-7-4-3-5-8-24)11-12-33(31)39-20-25-15-28(22-39)32-9-6-10-34(41)40(32)21-25/h3-12,16-19,25,28H,13-15,20-23H2,1-2H3,(H,37,42)(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYQLMSVLIFUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CC=C3)N4CC5CC(C4)C6=CC=CC(=O)N6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activity. This article explores the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S, with a molecular weight of approximately 478.6 g/mol. Its structure features multiple functional groups, including thioether, amide, and oxo groups, which contribute to its reactivity and potential biological activity.

Synthesis Methodology

The synthesis typically involves several steps:

  • Refluxing in organic solvents.
  • Chromatography for purification.
  • Characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

These methods allow for the detailed analysis of the compound's structure and purity.

The biological activity of this compound may involve interactions with various biological targets such as enzymes or receptors. Compounds with similar structures have shown potential in:

  • Anticancer Activity : Studies indicate that compounds with benzamide moieties can inhibit cancer cell proliferation by interfering with cell cycle progression.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against oxidative stress-induced neuronal damage.

Study on Anticancer Activity

A recent study evaluated a series of benzamide derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the benzamide structure could enhance cytotoxicity:

Compound IDMax Activity (%)EC50 (μM)
1970.1 ± 0.01
24518 ± 4
31638 ± 9

This table illustrates that modifications can significantly impact the efficacy of these compounds in targeting cancer cells .

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings revealed that specific derivatives provided substantial protection with an EC50 value of approximately 6 μM .

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